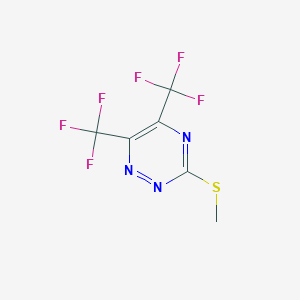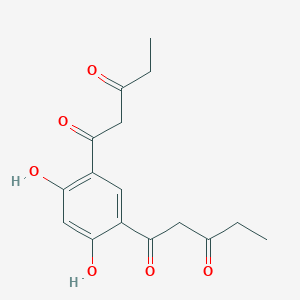
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two pentane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Resorcinol+2Acetyl chlorideZnCl21,1′−(4,6−Dihydroxy−1,3−phenylene)di(pentane-1,3-dione)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions can modulate enzyme activity, influence cellular processes, and contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar structure but with ethanone groups instead of pentane-1,3-dione groups.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)bisethanone: Contains an additional hydroxyl group.
1,4-Diacetylbenzene: Lacks the hydroxyl groups and has acetyl groups at the para positions.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is unique due to its combination of hydroxyl and pentane-1,3-dione groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
114649-82-0 |
|---|---|
Molekularformel |
C16H18O6 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-5-(3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C16H18O6/c1-3-9(17)5-13(19)11-7-12(16(22)8-15(11)21)14(20)6-10(18)4-2/h7-8,21-22H,3-6H2,1-2H3 |
InChI-Schlüssel |
RYPSLZJHBCZQJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


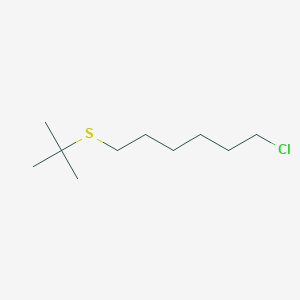
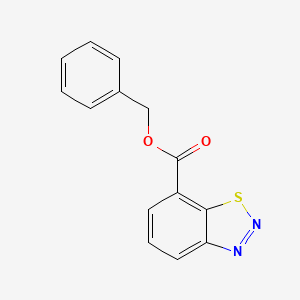
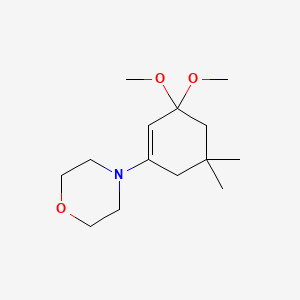
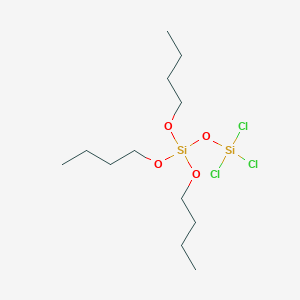
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
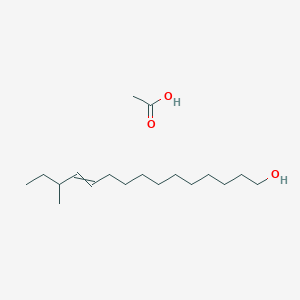
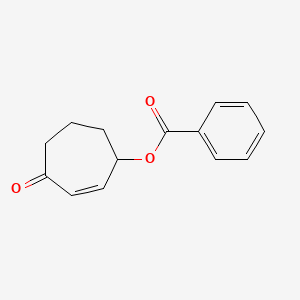
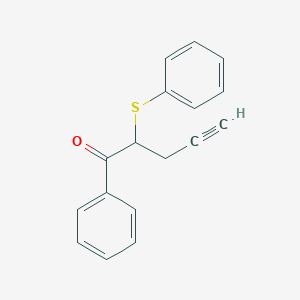
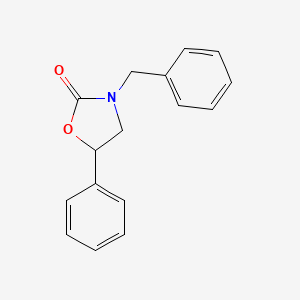
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
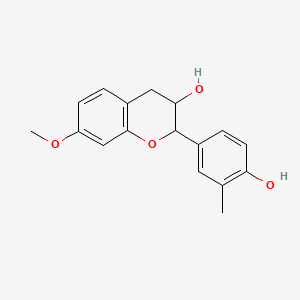
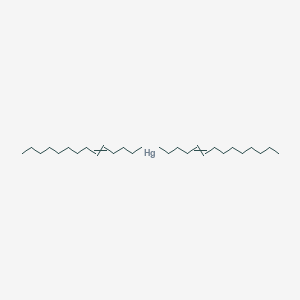
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)
